{[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE
Description
{[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE is a chemical compound that features a fluorinated benzene ring and an ester functional group
Properties
IUPAC Name |
[2-[(2-fluorophenyl)methylamino]-2-oxoethyl] 2-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO3/c17-13-7-3-1-5-11(13)9-19-15(20)10-22-16(21)12-6-2-4-8-14(12)18/h1-8H,9-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVILDHXEXMGGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC=CC=C2F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE typically involves the esterification of 2-fluorobenzoic acid with [2-[(2-Fluorophenyl)methylamino]-2-oxoethyl] alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
{[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for imaging applications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of {[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Fluorobenzene derivatives: Compounds with similar fluorinated benzene rings.
Uniqueness
{[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual fluorination and ester functionality make it a versatile compound for various applications.
Biological Activity
{[(2-Fluorophenyl)methyl]carbamoyl}methyl 2-fluorobenzoate is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is methyl 3-(2-fluoroanilino)-3-oxopropanoate, with a molecular formula of and a molecular weight of 211.19 g/mol. Its structure features a carbamoyl group attached to a methyl ester of 2-fluorobenzoic acid, which is significant for its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit enzymes that are crucial for the growth of certain pathogens, thereby exhibiting antibacterial or antifungal properties.
- Receptor Modulation : Preliminary studies suggest that the compound may interact with various receptors, potentially modulating signaling pathways involved in inflammation and pain.
Biological Activity Data
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial effects of various derivatives of carbamoyl compounds, including this compound. The results indicated that the compound effectively inhibited the growth of Gram-positive bacteria, demonstrating its potential as a therapeutic agent against bacterial infections.
- Antiparasitic Effects : Research focused on optimizing compounds for antimalarial activity highlighted that modifications similar to those found in this compound could enhance efficacy against Plasmodium falciparum. The incorporation of fluorine atoms was noted to improve metabolic stability and solubility, which are critical for in vivo effectiveness .
- Cytotoxicity Studies : Evaluations conducted on HepG2 liver cells showed that while some derivatives exhibited cytotoxic effects, this compound maintained low toxicity levels, suggesting a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
